

Understanding the structure-activity relationship of CCG-100602

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An In-depth Technical Guide to the Structure-Activity Relationship of **CCG-100602** For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-100602 is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It was developed as an analog of the first-generation inhibitor, CCG-1423, with the goal of improving potency and selectivity while reducing the significant cytotoxicity associated with the parent compound.[1][2] This pathway is a critical mediator of cellular responses to both biochemical and physical stimuli, such as TGF- β and extracellular matrix stiffness, and its dysregulation is implicated in various pathological processes, including fibrosis and cancer metastasis.[3][4] **CCG-100602** exerts its effects by preventing the nuclear translocation of MRTF-A, a key transcriptional coactivator for SRF, thereby inhibiting the expression of downstream target genes involved in cell motility, contraction, and fibrogenesis.[1][5]

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The RhoA signaling cascade is a central pathway that translates extracellular cues into changes in gene expression, primarily through the regulation of actin dynamics.

Foundational & Exploratory

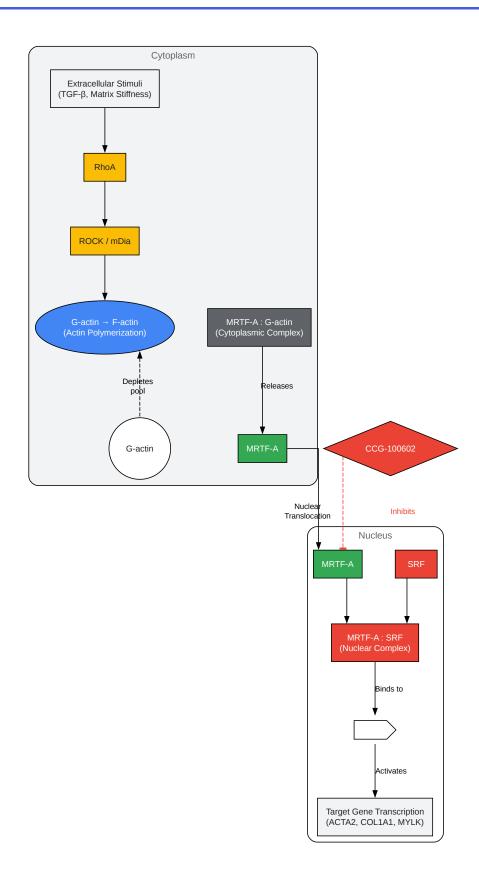




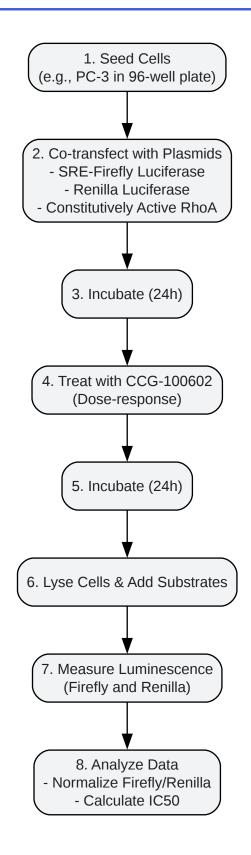
- Activation: Extracellular signals, such as TGF-β or increased matrix stiffness, activate Rho GTPases (e.g., RhoA).[1]
- Actin Polymerization: Activated Rho stimulates its downstream effectors, including ROCK and mDia, which in turn promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[1]
- MRTF-A Release: In its inactive state, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through a complex with G-actin via its N-terminal RPEL motifs.[6] The depletion of the cytoplasmic G-actin pool during polymerization leads to the release of MRTF-A.[1]
- Nuclear Translocation: Once freed from G-actin, MRTF-A translocates to the nucleus.[1][5]
- SRF-Mediated Transcription: In the nucleus, MRTF-A binds to the Serum Response Factor (SRF), a MADS-box transcription factor.[7][8] This MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the transcription of genes involved in fibrosis and cell contractility, such as α-smooth muscle actin (α-SMA, encoded by ACTA2), collagen I (COL1A1), and myosin light chain kinase (MYLK).[1]

CCG-100602 intervenes in this pathway by specifically blocking the nuclear accumulation of MRTF-A, thus preventing the subsequent transcriptional activation of SRF target genes.[1][5][9] While initially described as an inhibitor of the MRTF-A/SRF interaction, later studies identified the iron-dependent cotranscription factor Pirin as a direct molecular target of the CCG-1423 and CCG-203971 series of compounds, suggesting a more complex mechanism of action.[10]









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